molecular formula C10H8BrClO B12597879 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one CAS No. 634906-78-8

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one

Cat. No.: B12597879
CAS No.: 634906-78-8
M. Wt: 259.52 g/mol
InChI Key: YUJKQOZICDOQAN-UHFFFAOYSA-N
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Description

Contextual Significance within α-Halogenated Ketones and Chalcone (B49325) Analogs in Organic Synthesis Research

The compound 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one belongs to two important classes of organic molecules: α-halogenated ketones and chalcone analogs. α-Halogenated ketones are highly valuable synthetic intermediates due to their enhanced reactivity, which allows them to readily react with nucleophiles. wikipedia.org The presence of a halogen at the alpha position to a carbonyl group makes the carbon atom electrophilic and the alpha-hydrogens more acidic. openochem.org This reactivity is harnessed in a multitude of organic transformations.

Chalcones, which are α,β-unsaturated ketones with two aromatic rings, form the structural backbone of this molecule. jocpr.comnih.gov They are recognized as important precursors in the synthesis of various heterocyclic compounds. jocpr.comacs.orgnih.gov The conjugated α,β-unsaturated carbonyl system in chalcones is a key functional group that participates in various addition and cyclization reactions. jocpr.com The combination of the α-bromo ketone functionality with the chalcone framework in this compound creates a molecule with multiple reactive sites, making it a subject of interest for synthetic chemists aiming to construct complex molecular architectures. eurekaselect.com

Overview of the Chemical Structure and its Strategic Importance for Further Research

The chemical structure of this compound consists of a four-carbon butenone chain. A bromine atom is attached to the first carbon (C1), which is adjacent to the ketone at C2, defining it as an α-bromo ketone. The butenone backbone also features a double bond between C3 and C4, creating an α,β-unsaturated system. A 4-chlorophenyl group is attached to C4.

This specific arrangement of functional groups is of strategic importance for several reasons:

The α-Bromo Ketone Moiety : This group serves as a potent electrophilic center, making it susceptible to nucleophilic substitution reactions. It is also a precursor for elimination reactions to introduce further unsaturation. openstax.orglibretexts.org

The α,β-Unsaturated Carbonyl System : This conjugated system, characteristic of chalcones, acts as a Michael acceptor, allowing for conjugate addition of nucleophiles at the β-position (C4). jocpr.com

The 4-Chlorophenyl Group : The presence of a chlorine atom on the phenyl ring can influence the electronic properties of the conjugated system and provides a potential site for cross-coupling reactions.

The molecule's bifunctional nature allows for sequential or domino reactions, providing efficient pathways to complex target molecules, particularly heterocycles. nih.govscispace.com

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into compounds like this compound are typically driven by the objective of exploring its synthetic utility. The primary goals of such research include:

Development of Novel Synthetic Methodologies : Researchers aim to use this compound as a starting material to develop efficient and novel routes for the synthesis of various organic compounds.

Synthesis of Heterocyclic Scaffolds : A major focus is the use of this and related α-bromo chalcones as precursors for synthesizing five- and six-membered heterocyclic rings, such as pyrazoles, pyrimidines, and oxazines. jocpr.comeurekaselect.comthepharmajournal.com These heterocyclic cores are prevalent in many biologically active compounds.

Exploration of Reaction Mechanisms : Studying the reactivity of this molecule helps in understanding the mechanisms of fundamental organic reactions, such as nucleophilic substitution, elimination, and cycloaddition reactions. libretexts.orglibretexts.org

Creation of Molecular Libraries : The compound can serve as a versatile building block for combinatorial chemistry, enabling the generation of libraries of related compounds for screening purposes in medicinal chemistry. nih.gov For instance, pyrazoles derived from chalcones are investigated for their potential as anticancer agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

634906-78-8

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

IUPAC Name

1-bromo-4-(4-chlorophenyl)but-3-en-2-one

InChI

InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2

InChI Key

YUJKQOZICDOQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CBr)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Preparative Strategies for 1 Bromo 4 4 Chlorophenyl but 3 En 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one, the analysis reveals two primary disconnections.

The most logical initial disconnection is the bond between the α-carbon and the bromine atom (Cα-Br). This is a functional group interconversion (FGI) approach, identifying the immediate precursor as an α,β-unsaturated ketone. wikipedia.orgamazonaws.com This disconnection is strategically sound because numerous methods exist for the α-halogenation of ketones. mdpi.com The precursor identified through this step is 4-(4-chlorophenyl)but-3-en-2-one .

The second key disconnection breaks down this precursor. As an α,β-unsaturated ketone, 4-(4-chlorophenyl)but-3-en-2-one is a classic product of a Claisen-Schmidt or aldol (B89426) condensation reaction. A retro-aldol disconnection across the double bond (Cα-Cβ) breaks the molecule into two simpler starting materials: 4-chlorobenzaldehyde (B46862) and acetone . amazonaws.com This two-step retrosynthetic pathway provides a clear and efficient route to the target molecule from simple, readily available building blocks.

Retrosynthetic analysis of this compound

Classical and Modern Approaches to α-Bromination of α,β-Unsaturated Ketones

The pivotal step in the synthesis is the α-bromination of the 4-(4-chlorophenyl)but-3-en-2-one intermediate. This transformation can be achieved through various methods, ranging from classical electrophilic addition to modern catalytic techniques.

Electrophilic Bromination using Molecular Bromine and Halogen Sources

The most straightforward method for the α-halogenation of ketones is the reaction with an electrophilic halogen source in an acidic medium. libretexts.orglibretexts.org This reaction proceeds through an acid-catalyzed enol intermediate, which acts as the nucleophile. libretexts.orgmasterorganicchemistry.com

For the synthesis of this compound, this would involve treating the precursor, 4-(4-chlorophenyl)but-3-en-2-one, with molecular bromine (Br₂) in a suitable solvent, often acetic acid. libretexts.org The acid catalyzes the formation of the enol, which then attacks the bromine molecule to form the α-bromo ketone and hydrogen bromide. masterorganicchemistry.com

Besides molecular bromine, other electrophilic bromine sources are commonly employed. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for such transformations, including the α'-bromination of α,β-unsaturated ketones. acs.orgresearchgate.net

Catalytic Bromination Methodologies (e.g., Copper(II) Bromide-mediated)

Modern synthetic chemistry often seeks to replace stoichiometric reagents with catalytic systems to improve efficiency and reduce waste. Copper(II) bromide (CuBr₂) has emerged as a highly effective reagent for the α-bromination of ketones. durham.ac.ukwikipedia.org This method is often described as cleaner and more direct than many alternatives. researchgate.net

2CuBr₂ + R-CO-CH₃ → R-CO-CH₂Br + 2CuBr + HBr

This method offers high selectivity for the bromination of ketones and is a significant advancement over traditional techniques. durham.ac.ukwikipedia.org

Regioselective and Stereoselective Bromination Techniques

For α,β-unsaturated ketones like 4-(4-chlorophenyl)but-3-en-2-one, regioselectivity is a critical concern, as bromination can potentially occur at the α'- or γ-positions. nih.govrsc.org The desired product requires specific α'-bromination.

Several advanced methods have been developed to achieve this regioselectivity:

Electrochemical Bromination : A novel method utilizes an electrochemical system with CuBr as a catalyst to achieve regioselective α′-bromination of α,β-unsaturated ketones. rsc.org This technique offers precise control over the reaction conditions.

NBS/SeO₂ System : The use of N-Bromosuccinimide (NBS) as the bromine source, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA), provides an efficient route to α,β-unsaturated α′-bromoketones. acs.org

Stereoselective Synthesis : While the target molecule's α-carbon is not chiral, controlling the stereochemistry of the C=C double bond is important. An alternative to direct bromination involves a Wittig-type reaction of α-bromo ylides with aldehydes, which can afford α-bromo-α,β-unsaturated ketones with high stereoselectivity. researchgate.net This approach builds the brominated enone skeleton in a single, stereocontrolled step.

The following table summarizes and compares the different bromination methodologies.

Sustainable and Scalable Synthetic Procedures

Moving from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also safe and environmentally sustainable. Continuous flow chemistry addresses many of the challenges associated with traditional batch processing, particularly for hazardous reactions.

Continuous Flow Chemistry for Enhanced Efficiency and Safety

The use of highly toxic and reactive reagents like molecular bromine presents significant safety risks in large-scale batch synthesis. mdpi.com Continuous flow chemistry offers a superior alternative by enabling the in situ generation and immediate consumption of hazardous intermediates, minimizing their accumulation and handling. mdpi.comresearchgate.net

A conceptual flow process for the synthesis of this compound would involve the following:

Reagent Streams : Two separate streams, one containing the precursor 4-(4-chlorophenyl)but-3-en-2-one in a suitable solvent and the other containing reagents to generate bromine (e.g., HBr and an oxidant like NaOCl), are pumped into the system. mdpi.com

Mixing and Reaction : The streams converge in a microreactor or a tube reactor, where rapid mixing occurs. The bromine is generated in situ and immediately reacts with the enone precursor. vapourtec.com The excellent heat transfer in flow reactors allows for precise temperature control of the potentially exothermic bromination reaction.

Quenching : The reaction mixture then flows into a third stream containing a quenching agent (e.g., sodium sulfite) to neutralize any unreacted bromine before the product leaves the reactor system. mdpi.com

This approach significantly enhances safety, improves reaction control leading to higher yields and selectivity, and allows for straightforward scaling by simply extending the operation time. vapourtec.commdpi.com

The table below outlines hypothetical parameters for a continuous flow synthesis.

Solvent-Free and Mechanochemical Approaches

The pursuit of greener synthetic routes has led to the exploration of solvent-free and mechanochemical methods for the preparation of α,β-unsaturated ketones like this compound. These techniques aim to reduce or eliminate the use of volatile organic solvents, which are often hazardous and contribute significantly to chemical waste.

Solvent-Free Synthesis: Solvent-free reactions are typically conducted by heating a mixture of the neat reactants, sometimes in the presence of a solid-supported catalyst. For the synthesis of chalcone-like compounds, this approach can be applied to the Claisen-Schmidt condensation. A potential solventless synthesis of this compound would involve the reaction of 1-(4-chlorophenyl)acetone with a bromo-functionalized aldehyde. Analogous one-pot, solventless syntheses have been successfully employed for similar compounds, such as the reaction of aldehydes with nitroalkanes on a solid support like alumina (B75360) to yield α,β-unsaturated nitroalkenes. mlsu.ac.in This method often leads to good yields and simplifies the purification process, as the catalyst can be filtered off, and the product can be isolated directly. mlsu.ac.in

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, such as grinding in a ball mill, to initiate and sustain chemical reactions. researchgate.net This technique is particularly advantageous as it can promote reactions between solid-state reactants without the need for any solvent, often at room temperature. A hypothetical mechanochemical synthesis of the target compound could involve grinding 4-chlorobenzaldehyde and 1-bromo-2-propanone with a solid base catalyst, such as potassium hydroxide. Research on the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) via ball milling has demonstrated the effectiveness of this approach, showing that factors like the choice of base, the material of the grinding balls, and the milling frequency can be systematically optimized to improve yields. researchgate.net This solvent-free method represents a significant advancement in environmentally benign synthesis. researchgate.net

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic pathways in the pharmaceutical and chemical industries. nih.govfirp-ula.org These principles prioritize waste reduction, energy efficiency, and the use of less hazardous substances. firp-ula.orgejcmpr.com

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. The Claisen-Schmidt condensation, a primary route to this compound, is inherently atom-economical. In the base-catalyzed reaction between an appropriate aldehyde and ketone, the only byproduct is water, resulting in a high theoretical atom economy. This contrasts sharply with less atom-economical methods like the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste. researchgate.net

Green Chemistry Metrics: Beyond atom economy, other metrics like the E-Factor (Environmental Factor), which quantifies the total waste produced per kilogram of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the product mass, are used to evaluate the environmental footprint of a synthesis. firp-ula.org A greener synthesis of this compound would strive for a low E-Factor and PMI. This can be achieved by:

Choosing Greener Solvents: Replacing hazardous halogenated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with more benign alternatives like water, ethanol, or even conducting the reaction solvent-free. nih.govresearchgate.net

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste. For instance, using a catalytic amount of a base or acid for the condensation is preferable to using a full equivalent. firp-ula.org

Avoiding Toxic Materials: Selecting starting materials and reagents with lower toxicity profiles is crucial. For example, avoiding heavy metal catalysts where possible is a key consideration. mlsu.ac.in

By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield of a chemical reaction is a central goal in synthetic chemistry. The optimization of reaction conditions for the synthesis of this compound involves a systematic investigation of various parameters to identify the most efficient and effective protocol.

The process typically begins with initial screening experiments where key variables are altered. researchgate.net For a Claisen-Schmidt condensation, these variables include the choice of catalyst (base or acid), solvent, reaction temperature, and reactant concentration. For instance, researchers might compare different bases (e.g., NaOH, KOH, Ba(OH)₂) or different solvents (e.g., ethanol, water, methanol-water mixtures) to find the optimal combination. researchgate.net

Further optimization may involve adjusting the stoichiometry of the reactants and the catalyst loading. The reaction time is another critical parameter that is monitored, often using techniques like Thin-Layer Chromatography (TLC), to determine the point of maximum conversion without the formation of significant byproducts. acs.org A significant acceleration in reaction rate and yield can sometimes be achieved with minor adjustments to the reaction conditions. acs.org

Below is a hypothetical data table illustrating the screening of bases and solvents for the synthesis of the target compound.

EntryBase (0.1 eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanol251265
2KOHEthanol251272
3NaOHMethanol251262
4KOHWater50855
5KOHEthanol50485

This table is for illustrative purposes only and does not represent actual experimental data.

Purity Assessment and Isolation Techniques in a Research Context

Following the completion of the synthesis, a robust procedure for the isolation and purification of this compound is essential to obtain the compound in a form suitable for further use and characterization.

Isolation: The initial workup procedure typically involves separating the product from the reaction mixture. If the reaction is performed in a solvent, it is often removed under reduced pressure using a rotary evaporator. orgsyn.org The crude product is then typically subjected to an extraction process. This usually involves dissolving the residue in an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or diethyl ether) and washing the solution sequentially with an acidic solution (e.g., 1 M HCl) to remove basic impurities, a basic solution (e.g., 1 M NaOH) to remove acidic impurities and unreacted starting materials, and finally with brine to remove residual water. orgsyn.orgiucr.orgnih.gov The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product. orgsyn.orgiucr.orgnih.gov

Purification and Purity Assessment: The crude product often requires further purification. Common techniques employed in a research setting include:

Recrystallization: This involves dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a highly effective technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). nih.gov The crude mixture is loaded onto a column, and a solvent system (eluent) is passed through, carrying the components at different rates. nih.gov Fractions are collected and analyzed, typically by TLC, to isolate the pure product. orgsyn.org

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method. iucr.orgnih.gov

The purity of the final compound is assessed using a combination of analytical methods:

Thin-Layer Chromatography (TLC): Used for rapid monitoring and to check for the presence of impurities. A pure compound should ideally show a single spot. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure and are powerful tools for confirming the identity and purity of the compound. orgsyn.orgiucr.orgnih.gov

Mass Spectrometry (MS): Techniques like GC-MS provide the molecular weight and fragmentation pattern, confirming the identity of the compound. orgsyn.org

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, etc.) in the sample, which should match the calculated values for the pure compound. iucr.orgnih.gov

Quantitative NMR (qNMR): For determining the exact purity or potency of a sample, qNMR can be used, where the signal of the product is integrated against that of a known amount of an internal standard. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 4 Chlorophenyl but 3 En 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon

The presence of a bromine atom alpha to a carbonyl group renders the C-Br bond susceptible to cleavage through nucleophilic substitution. This reactivity is a cornerstone of the synthetic utility of 1-bromo-4-(4-chlorophenyl)but-3-en-2-one, enabling the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Reactivity with Nitrogen-based Nucleophiles leading to Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles. These reactions often proceed via an initial nucleophilic substitution at the brominated carbon, followed by a subsequent cyclization-condensation reaction.

Pyrazines: The synthesis of pyrazines can be achieved through the reaction of α-haloketones with 1,2-diamines. While direct studies with this compound are not extensively documented, the general mechanism involves the initial formation of an aminoketone intermediate, followed by condensation and subsequent oxidation to the aromatic pyrazine (B50134) ring. The classical Staedel–Rugheimer pyrazine synthesis, for instance, involves the reaction of a 2-haloacetophenone with ammonia (B1221849) to form an amino ketone, which then self-condenses and is oxidized.

Imidazoles: Imidazoles can be synthesized by reacting α-haloketones with amidines. The reaction of this compound with an amidine would be expected to proceed through nucleophilic attack of the amidine nitrogen on the brominated carbon, followed by cyclization and dehydration to furnish the imidazole (B134444) ring. Various methods for imidazole synthesis exist, including one-pot, four-component reactions involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297).

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a well-established method for preparing thiazoles, which involves the reaction of an α-haloketone with a thioamide. In the context of this compound, reaction with a thioamide, such as thiourea (B124793), would lead to the formation of a 2-aminothiazole (B372263) derivative bearing the 4-(4-chlorophenyl)ethenyl substituent at a position determined by the specific reactants. The reaction proceeds by initial S-alkylation of the thioamide followed by cyclization and dehydration.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While this compound is an α-haloketone rather than a 1,3-dicarbonyl, it can serve as a precursor. For instance, reaction with a nucleophile could generate a 1,3-dicarbonyl intermediate in situ, which would then react with hydrazine. Alternatively, direct reaction with hydrazine could lead to the formation of a pyrazole (B372694) ring through a different pathway, likely involving initial substitution of the bromine followed by cyclization.

Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). Similar to pyrazole synthesis, this compound could be a precursor to the necessary 1,3-dicarbonyl intermediate. A more direct route would involve the reaction with hydroxylamine, where the nitrogen attacks the brominated carbon, and the oxygen of the hydroxylamine subsequently participates in cyclization.

Aziridines: The synthesis of aziridines from α-haloketones is less common but can be achieved under specific conditions, for example, through a Gabriel-type synthesis involving reaction with an azide (B81097) source followed by reduction.

The following table summarizes the synthesis of these heterocycles from analogous α-haloketones.

HeterocycleReagentGeneral Reaction Conditions
Pyrazine1,2-DiamineCondensation followed by oxidation
ImidazoleAmidineCyclocondensation, often with a base
ThiazoleThioamideHantzsch synthesis, typically in ethanol
PyrazoleHydrazineCondensation with a 1,3-dicarbonyl precursor
IsoxazoleHydroxylamineCondensation with a 1,3-dicarbonyl precursor

Reactions with Oxygen- and Sulfur-based Nucleophiles

This compound is expected to react with oxygen- and sulfur-based nucleophiles, such as alkoxides and thiolates, to yield the corresponding α-alkoxy and α-thioether derivatives. These reactions would proceed via a standard SN2 mechanism. The resulting products could then be used in further synthetic transformations. For instance, α-thioketones are valuable intermediates in various organic syntheses.

Formation of Carbon-Carbon Bonds via α-Substituted Intermediates

The brominated carbon of this compound is an electrophilic center that can react with carbon nucleophiles, such as enolates, to form new carbon-carbon bonds. This α-alkylation is a powerful tool for constructing more complex molecular architectures. For example, the reaction with the enolate of a malonic ester, followed by hydrolysis and decarboxylation, would lead to the formation of a γ-keto acid derivative. The success of such alkylations depends on the careful choice of base and reaction conditions to favor the desired SN2 pathway over potential side reactions like elimination.

Transformations of the α,β-Unsaturated Ketone Moiety

The conjugated system of the α,β-unsaturated ketone in this compound allows for conjugate addition reactions and participation in cycloaddition reactions.

Michael Addition Reactions

The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a Michael (or conjugate) addition. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. In the case of this compound, the Michael addition would compete with the nucleophilic substitution at the α-carbon. The outcome would depend on the nature of the nucleophile (hard vs. soft) and the reaction conditions. Soft nucleophiles would favor Michael addition, while hard nucleophiles would be more likely to attack the carbonyl carbon directly or the α-carbon.

The following table provides examples of Michael acceptors and donors.

Michael Acceptor (or related)Michael DonorProduct Type
α,β-Unsaturated KetoneEnolate1,5-Dicarbonyl Compound
α,β-Unsaturated KetoneAmineβ-Amino Ketone
α,β-Unsaturated KetoneThiolateβ-Thio Ketone

Cycloaddition Reactions (e.g., Diels-Alder)

The C=C double bond of the α,β-unsaturated ketone moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. For this compound to function as a dienophile, it would react with a conjugated diene. The electron-withdrawing carbonyl group activates the double bond for this purpose. The reaction would result in the formation of a six-membered ring, with the stereochemistry of the product being controlled by the principles of the Diels-Alder reaction, such as the endo rule. The presence of the bromo and 4-chlorophenyl substituents would influence the reactivity and regioselectivity of the cycloaddition.

Reductive Transformations

The reduction of α,β-unsaturated ketones can proceed via several pathways, primarily involving the reduction of the carbon-carbon double bond, the carbonyl group, or both. In the case of this compound, the presence of a bromine atom at the α-position introduces additional complexity, as it can also be a site for reduction.

Commonly, the reduction of the α,β-unsaturated system in chalcones and related ketones is achieved through catalytic hydrogenation or with the use of metal hydrides. For instance, the use of non-cysteine yeasts (NCYs) has been explored for the biotransformation of chalcones to the corresponding dihydrochalcones, offering a green chemistry approach to the reduction of the α,β-unsaturated double bond. frontiersin.org

The selective reduction of either the double bond or the carbonyl can often be controlled by the choice of reducing agent and reaction conditions. For example, sodium borohydride (B1222165) (NaBH₄) in the presence of CeCl₃ (Luche reduction) is known to selectively reduce the carbonyl group of α,β-unsaturated ketones, leaving the double bond intact. Conversely, reagents like lithium aluminum hydride (LiAlH₄) can often reduce both functional groups.

For the specific case of an α-bromo-α,β-unsaturated ketone, reductive debromination is also a likely transformation. This could be achieved using various reducing agents, including those based on tin or zinc, or through catalytic hydrogenation where the bromine atom is removed by hydrogenolysis.

A summary of potential reductive transformations and the expected major products for a compound analogous to this compound is presented in the table below.

Reducing Agent/SystemProbable Major ProductTransformation
H₂, Pd/C4-(4-chlorophenyl)butan-2-oneReduction of C=C bond and hydrogenolysis of C-Br bond
NaBH₄, CeCl₃1-Bromo-4-(4-chlorophenyl)but-3-en-2-olSelective reduction of the carbonyl group
LiAlH₄4-(4-chlorophenyl)butan-2-olReduction of carbonyl and C=C bond, and potential debromination
Zn, CH₃COOH4-(4-chlorophenyl)but-3-en-2-oneReductive debromination

Elimination Reactions: Dehydrobromination to Form α,β-Unsaturated Ketones

The synthesis of α,β-unsaturated ketones often proceeds through the dehydrobromination of α-bromo ketones. fiveable.melibretexts.orgpressbooks.publibretexts.org This reaction is a crucial step in introducing the carbon-carbon double bond conjugated to the carbonyl group. libretexts.orgpressbooks.publibretexts.org The general mechanism involves the abstraction of an acidic α-hydrogen by a base, followed by the elimination of the bromide ion. fiveable.me

This process typically follows an E2 elimination pathway, which requires an anti-periplanar arrangement of the hydrogen and the leaving group (bromide). fiveable.me The use of a non-nucleophilic, sterically hindered base, such as pyridine, is common to favor elimination over substitution. libretexts.orgpressbooks.publibretexts.org

In the context of this compound, it is itself an α,β-unsaturated ketone. However, considering its synthesis, a likely precursor would be a dibromo ketone, such as 1,3-dibromo-4-(4-chlorophenyl)butan-2-one. Dehydrobromination of such a precursor would lead to the formation of the target compound. The regioselectivity of the elimination would be dictated by the acidity of the available α-hydrogens and the stability of the resulting conjugated system.

A plausible synthetic route to an α,β-unsaturated ketone via dehydrobromination is outlined in the table below, using a hypothetical precursor.

PrecursorBaseProductReaction Type
1,3-Dibromo-4-(4-chlorophenyl)butan-2-onePyridine, heatThis compoundDehydrobromination (E2)

Rearrangement Reactions and their Mechanistic Pathways

α,β-Unsaturated ketones can undergo various rearrangement reactions, often catalyzed by acids or under photochemical conditions. One notable transformation is the iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones to 1,2-diaryl diketones. acs.org This reaction proceeds via an oxidative aryl migration followed by C-C bond cleavage. acs.org While the substrate in this research is a diaryl ketone, the general principle of rearrangement under oxidative conditions could potentially be applicable to this compound.

Another class of rearrangements includes the Meyer-Schuster and Rupe rearrangements of propargylic alcohols, which lead to the formation of α,β-unsaturated ketones or aldehydes. wiley-vch.de These are relevant in the context of the synthesis of the unsaturated ketone backbone.

For α-bromo ketones, rearrangement reactions can also occur. For example, the Favorskii rearrangement of α-halo ketones in the presence of a base leads to the formation of a carboxylic acid derivative. However, this is more common for saturated α-halo ketones.

Given the structure of this compound, a potential rearrangement could be initiated by the attack of a nucleophile or by photochemical excitation, leading to skeletal reorganization. The presence of the electron-withdrawing 4-chlorophenyl group and the bromo substituent would influence the stability of any charged intermediates or radical species, thereby directing the course of the rearrangement.

Kinetic and Thermodynamic Studies of Key Transformations

The reactions of conjugated systems like α,β-unsaturated ketones are often subject to kinetic versus thermodynamic control. wikipedia.orgyoutube.comfiveable.melibretexts.org This principle is particularly relevant in addition reactions to the conjugated system.

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the product that is formed fastest (the kinetic product) will predominate. wikipedia.orgyoutube.comfiveable.melibretexts.org The rate of formation is determined by the activation energy of the reaction pathway. youtube.com

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing for equilibrium to be established. wikipedia.orgfiveable.melibretexts.org Under these conditions, the most stable product (the thermodynamic product) will be the major product, as the system will favor the lowest energy state. wikipedia.orgyoutube.comfiveable.melibretexts.org

In the context of addition reactions to this compound, for example, the addition of a nucleophile could occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-addition or conjugate addition). The distribution of these products would likely be dependent on the reaction temperature and the nature of the nucleophile.

A theoretical study on the deprotonation of β-functionalized cyclic ketones highlighted the role of the counter-cation (Li⁺ vs. K⁺) in influencing the regioselectivity of enolate formation, which can be seen as a form of kinetic versus thermodynamic control. rsc.org While not directly on the target molecule, this study underscores the subtle energetic factors that can dictate reaction outcomes in complex ketone systems.

The following table illustrates the general principles of kinetic vs. thermodynamic control for a hypothetical addition reaction to an α,β-unsaturated ketone.

ConditionFavored ProductRationale
Low TemperatureKinetic Product (e.g., 1,2-addition)Lower activation energy, faster rate of formation.
High TemperatureThermodynamic Product (e.g., 1,4-addition)Reversible reaction, favors the most stable product.

Derivatization and Analogue Synthesis Based on 1 Bromo 4 4 Chlorophenyl but 3 En 2 One As a Synthon

Structure-Reactivity Relationship Studies of Substituted Analogs

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental in synthetic chemistry. For analogues of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one, this involves studying how modifications to its core structure influence its behavior in chemical reactions. The key structural components that can be altered are the phenyl ring, the α,β-unsaturated system, and the α-bromo ketone moiety.

The electronic nature of substituents on the phenyl ring significantly impacts the reactivity of the entire molecule. The existing 4-chloro substituent is an electron-withdrawing group, which influences the electrophilicity of the enone system. Further substitution on this ring allows for fine-tuning of these electronic properties. For instance, introducing strong electron-donating groups (like methoxy) or additional electron-withdrawing groups (like nitro) would predictably alter the reactivity of the double bond towards nucleophilic attack and the reactivity of the carbonyl group.

The α,β-unsaturated ketone, a classic Michael acceptor, is a primary site for reactivity. nih.gov The presence of the α-bromine atom further enhances the electrophilicity of the system. Studies on related brominated chalcones often employ computational methods like Density Functional Theory (DFT) to analyze the molecule's electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). researchgate.net These theoretical calculations help predict which sites on the molecule are more susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies. For example, the C-Br bond is highly polarized, making the α-carbon a target for substitution reactions. nih.gov

By synthesizing a series of analogues with varied substituents, chemists can establish clear structure-reactivity relationships. This knowledge is crucial for designing molecules with specific reactivity profiles, for example, to enhance their potential as precursors in the synthesis of complex targets. nih.gov

Synthesis of Complex Polyfunctionalized Molecules

The title compound serves as a powerful building block for constructing more elaborate molecules containing multiple functional groups. The inherent reactivity of the α-bromo chalcone (B49325) framework is key to its utility as a synthon. researchgate.net Chalcones are well-established intermediates in the synthesis of a wide variety of heterocyclic compounds. nih.govderpharmachemica.comacs.orgresearchgate.net

The reaction of α-bromo chalcones with various dinucleophiles is a common strategy to build heterocyclic rings. For instance:

Pyrazoles and Isoxazoles: Condensation with hydrazine (B178648) or its derivatives can yield pyrazoline or pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can produce isoxazolines or isoxazoles. orientjchem.orgtsijournals.com These reactions typically proceed by initial nucleophilic attack at the β-carbon of the enone, followed by cyclization involving the carbonyl group.

Pyrimidines and Thiazines: Reactions with urea (B33335) or thiourea (B124793) can lead to the formation of six-membered heterocyclic rings like oxazines, pyrimidines, or their sulfur-containing analogues (thiazines). tsijournals.comresearchgate.net

The presence of the α-bromo substituent provides an additional reactive handle that can be exploited. It can be a leaving group in substitution reactions or participate in more complex cyclization cascades. For example, α,β-dibromo ketones, which are closely related, are known synthons for a large number of heterocyclic systems. researchgate.net The ability to use this compound to access such diverse and biologically relevant scaffolds underscores its importance as a versatile synthon in medicinal and materials chemistry.

Starting MaterialReagentResulting Heterocycle
α-Bromo ChalconeHydrazine HydratePyrazole Derivative orientjchem.org
α-Bromo ChalconeHydroxylamineIsoxazole Derivative orientjchem.orgtsijournals.com
α-Bromo ChalconeUrea / ThioureaOxazine / Thiazine Derivative tsijournals.comresearchgate.net

Development of Libraries of Structurally Related Chalcones and α-Bromoketones

The systematic synthesis of a large number of related compounds, known as a chemical library, is a cornerstone of modern drug discovery and materials science. Using this compound as a template, libraries of structurally related chalcones and α-bromoketones can be developed to explore a wide chemical space.

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. researchgate.netscispace.comrsc.org This reaction involves the base- or acid-catalyzed condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. nih.govrsc.orgresearchgate.net To generate a library based on the title compound, one could vary either the ketone or the aldehyde component.

Library Generation Strategy:

Varying the Ketone Component: While keeping the 4-chlorobenzaldehyde (B46862) constant, one could use a variety of α-bromoacetophenones with different substituents on the phenyl ring. This would generate a library of α-bromo chalcones with a fixed "B-ring" (the 4-chlorophenyl group) and a variable "A-ring".

Varying the Aldehyde Component: Alternatively, one could start with a fixed α-bromoacetophenone and react it with a diverse collection of substituted benzaldehydes. This approach would create a library with a constant "A-ring" and a variable "B-ring".

Microwave-assisted synthesis and solvent-free reaction conditions have been shown to accelerate the Claisen-Schmidt condensation, making library synthesis more efficient. rsc.orgijper.orgyoutube.com The development of such libraries is invaluable for screening for biological activity or for identifying materials with desired properties, such as in the development of novel dyes. ijper.orgmurraystate.edu

Table: Hypothetical Library of Analogs via Claisen-Schmidt Condensation

1-Bromo-2-R¹-acetophenone4-R²-benzaldehydeResulting α-Bromo Chalcone Analog
R¹ = HR² = ClThis compound
R¹ = 4-OCH₃R² = Cl1-(4-Methoxyphenyl)-1-bromo-4-(4-chlorophenyl)but-3-en-2-one
R¹ = 4-NO₂R² = Cl1-(4-Nitrophenyl)-1-bromo-4-(4-chlorophenyl)but-3-en-2-one
R¹ = HR² = Br1-Bromo-4-(4-bromophenyl)but-3-en-2-one
R¹ = HR² = F1-Bromo-4-(4-fluorophenyl)but-3-en-2-one

Regioselective and Stereoselective Functionalization for Chiral Compound Synthesis

Regioselectivity (controlling the site of reaction) and stereoselectivity (controlling the 3D arrangement of atoms) are critical for the synthesis of specific, single-isomer products, particularly chiral compounds. The structure of this compound offers multiple opportunities for such controlled functionalization.

The enone system has two primary electrophilic sites: the carbonyl carbon and the β-carbon. Reactions can be directed to one site over the other (regioselectivity) by choosing appropriate reagents and conditions. For example, hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while soft nucleophiles favor the β-carbon (1,4-conjugate addition or Michael addition).

For the synthesis of chiral compounds, stereoselectivity is paramount. This can be achieved by:

Substrate Control: Using a starting material that already contains a chiral center, which then directs the stereochemical outcome of subsequent reactions.

Auxiliary Control: Attaching a temporary chiral group (a chiral auxiliary) to the molecule, which guides the reaction to produce one stereoisomer preferentially. The auxiliary is then removed. youtube.com

Reagent/Catalyst Control: Employing a chiral reagent or catalyst that interacts with the substrate to create a chiral environment, favoring the formation of one enantiomer or diastereomer over the other. This is a highly efficient approach used in asymmetric catalysis. nih.gov

Advanced methods like Horner-Wadsworth-Emmons (HWE) reactions using brominated phosphonates can provide high stereoselectivity in the formation of the double bond, yielding predominantly the (E)-isomer of α-bromoacrylates. organic-chemistry.org Furthermore, the bromopyrrole natural product (-)-Agelastatin A was synthesized using a stereoselective intramolecular olefin aziridination, showcasing the power of modern catalytic methods to build complex, polyfunctionalized chiral molecules from simple precursors. nih.gov Such strategies could be adapted to the chalcone scaffold to control the stereochemistry of additions across the double bond or at the α-carbon, leading to a wide range of valuable chiral building blocks.

Post-Synthetic Modification Strategies

Post-synthetic modification refers to the chemical transformation of a molecule after its initial synthesis. This strategy adds another layer of complexity and diversity to the derivatives that can be generated from this compound. After using the parent compound to build a new molecular scaffold (e.g., a pyrazole or pyrimidine), the resulting product can be further functionalized.

Common post-synthetic modifications could include:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, or both the carbonyl and the double bond can be reduced to create a saturated bromo-alcohol. Yeast-mediated biotransformations have been used for the regiospecific hydrogenation of the double bond in bromochalcones. nih.gov

Substitution of Bromine: The bromine atom at the α-position is a good leaving group and can be displaced by various nucleophiles to introduce new functional groups. The C-Br bond's polarization makes it suitable for substitution reactions, allowing for the introduction of groups like hydroxyl, methoxy, or alkyl groups to modify properties like solubility or stability. nih.gov

Aromatic Substitution: The 4-chlorophenyl ring can undergo further electrophilic or nucleophilic aromatic substitution, although this is often more challenging than modifying other parts of the molecule.

Cross-Coupling Reactions: The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

These modifications are crucial for creating analogues with fine-tuned properties and for building hybrid molecules where the chalcone-derived core is linked to other pharmacophores or functional units. nih.gov

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the target molecule with the formula C₁₀H₈BrClO, the expected exact mass can be calculated, and the characteristic isotopic pattern resulting from the presence of bromine and chlorine provides a definitive signature for its identification.

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation of related α,β-unsaturated esters and ketones under EI conditions often proceeds through characteristic pathways. nih.gov For this compound, fragmentation would likely involve the loss of a bromine radical (•Br), a chlorine radical (•Cl), a methyl radical (•CH₃), or a carbonyl group (CO). Analysis of these fragmentation patterns provides valuable information that corroborates the proposed structure. nih.govresearchgate.netnist.gov

Table 1: Predicted HRMS Fragmentation Data for C₁₀H₈BrClO

Fragment Ion Proposed Formula Predicted Exact Mass (m/z)
[M]+ C₁₀H₈⁷⁹Br³⁵Cl 257.9447
[M+2]+ C₁₀H₈⁸¹Br³⁵Cl / C₁₀H₈⁷⁹Br³⁷Cl 259.9427 / 259.9418
[M-CH₃]+ C₉H₅BrClO 242.9212
[M-CO]+ C₉H₈BrCl 230.9498
[M-Br]+ C₁₀H₈ClO 179.0264
[M-Cl]+ C₁₀H₈BrO 222.9786

Note: The table shows monoisotopic masses calculated for the most abundant isotopes (⁷⁹Br and ³⁵Cl). The presence of isotopes (⁸¹Br and ³⁷Cl) results in a characteristic isotopic distribution pattern in the mass spectrum.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, including COSY, HSQC, HMBC) for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, 2D NMR techniques are essential for assembling the complete molecular puzzle. encyclopedia.pubparisdescartes.fr

For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl ring, the vinylic protons, and the methyl protons. The ¹³C NMR spectrum would correspondingly display resonances for the carbonyl carbon, the olefinic carbons, the carbons of the aromatic ring, and the methyl carbon.

2D NMR experiments are used to establish connectivity:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, which would confirm the connectivity between the vinylic protons. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the methyl protons to the carbonyl carbon and the adjacent vinylic carbon, and from the vinylic protons to the carbons of the chlorophenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
1 (CH₃) ~25-30 ~2.4 s
2 (C=O) ~190-195 - -
3 (C-Br) ~125-130 - -
4 (CH) ~135-140 ~7.5-7.8 s
1' (C-Cl) ~135-140 - -
2', 6' ~129-132 ~7.4 d
3', 5' ~128-130 ~7.3 d

Note: Predicted chemical shifts are estimates based on data for analogous structures. Actual values may vary depending on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

While specific crystallographic data for this compound is not available, analysis of closely related chalcone-like structures, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, provides insight into the likely solid-state conformation. researchgate.net It is expected that the molecule would adopt a largely planar conformation to maximize π-system conjugation, although some twisting between the phenyl ring and the enone moiety is possible. researchgate.net The crystal packing would likely be stabilized by intermolecular interactions such as C-H···O hydrogen bonds. researchgate.net

Table 3: Illustrative Crystal Data for an Analogous Compound, (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one researchgate.net

Parameter Value
Empirical Formula C₁₅H₁₀BrClO
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 27.8720 (6)
b (Å) 3.9235 (1)
c (Å) 11.6408 (2)
Volume (ų) 1272.99 (5)
Z 4

Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying the functional groups present. spectroscopyonline.com The analysis of vibrational spectra for chalcone (B49325) derivatives is well-documented, providing a strong basis for interpreting the spectrum of the title compound. uantwerpen.beresearchgate.net

Key expected vibrational frequencies include:

C=O Stretch: A strong, sharp band in the FT-IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C Stretch: A band in the 1580-1640 cm⁻¹ region, corresponding to the alkene and aromatic carbon-carbon double bonds.

Aromatic C-H Stretch: Signals typically observed above 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, usually between 700-850 cm⁻¹.

C-Br Stretch: A strong band typically found at lower wavenumbers, in the 500-650 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch FT-IR / Raman 3100 - 3000 Medium-Weak
Carbonyl (C=O) Stretch FT-IR 1680 - 1650 Strong
Alkene (C=C) Stretch Raman 1640 - 1600 Strong
Aromatic (C=C) Stretch FT-IR / Raman 1600 - 1450 Medium-Strong
Aromatic C-H Bending FT-IR 900 - 675 Strong
C-Cl Stretch FT-IR / Raman 850 - 700 Medium-Strong

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if chiral forms are synthesized)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. scribd.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent method for determining the absolute configuration of enantiomers. researchgate.net

The structure of this compound is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule through synthetic modification—for example, by the asymmetric reduction of the ketone or addition to the double bond—the resulting enantiomers could be distinguished using CD spectroscopy. The experimental CD spectrum, when compared with spectra predicted by quantum chemical calculations, can be used to assign the absolute configuration (R or S) of the newly formed stereocenter. mdpi.com

Computational and Theoretical Investigations of 1 Bromo 4 4 Chlorophenyl but 3 En 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of molecules. DFT methods, such as B3LYP, are frequently used to optimize molecular geometry and calculate electronic parameters that govern a molecule's stability and reactivity. conicet.gov.armdpi.com

Electronic Structure and Energetics: The electronic structure analysis involves determining the distribution of electrons within the molecule. For chalcone (B49325) derivatives, which are structurally similar to the target compound, DFT calculations have been used to analyze their stability and antioxidant properties. dntb.gov.ua For instance, a comparative DFT study on a brominated chalcone, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), revealed key electronic parameters. dntb.gov.uamdpi.com The stability of such molecules can be assessed through their total energy and the analysis of intermolecular interactions, which are often stabilized by C–H⋯O and C–H⋯π interactions. dntb.gov.ua

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. dntb.gov.uaijcce.ac.ir

In a study of 4-bromoanilinium perchlorate (B79767) (4BAP), DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO and LUMO energies to be -7.273 eV and -3.169 eV, respectively, resulting in an energy gap of 4.104 eV. mdpi.comresearchgate.net For the bromochalcone derivative BBP, the calculated HOMO and LUMO energies were -6.54 eV and -2.57 eV, respectively, yielding an energy gap of 3.97 eV. mdpi.com These values indicate good reactivity compared to other similar chalcone derivatives. dntb.gov.ua

Interactive Data Table: FMO Energies from DFT Calculations on Analogous Compounds

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
(E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP)B3LYP/6-311+G(d)*-6.54-2.573.97 mdpi.com
4-bromoanilinium perchlorate (4BAP)B3LYP/6-311++G(d,p)-7.273-3.1694.104 mdpi.comresearchgate.net
Diethyl {6-amino-1-(4-chlorophenyl)...}phosphonate (Comp. 4)B3LYP/6-311++G(d,p)--3.605 ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is invaluable for predicting how the molecule will interact with other reagents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which aids in the structural elucidation and characterization of newly synthesized compounds.

Vibrational Spectroscopy (IR): DFT calculations are widely used to compute the vibrational frequencies of molecules. These theoretical frequencies are often scaled by a factor (e.g., 0.9686) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental Infrared (IR) and Raman spectra. mdpi.comresearchgate.net For example, in the analysis of 1-bromo-2-chlorobenzene, calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level were compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of vibrational modes. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These calculated values generally show good correlation with experimental data, helping to confirm the molecular structure. For chalcone derivatives, DFT has been used in combination with NMR analysis to elucidate their precise conformation in solution. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. mdpi.comijcce.ac.irresearchgate.net Calculations can predict the maximum absorption wavelength (λmax), which corresponds to electronic excitations, often from HOMO to LUMO. A study on a brominated chalcone compound used TD-DFT to analyze its electronic transitions, highlighting its potential use as an organic photoprotective agent. dntb.gov.ua Theoretical calculations for a brominated cyclohexanone (B45756) derivative predicted a band-gap energy of 3.33 eV, which compared favorably with the experimental value of 3.17 eV. researchgate.net

Studies on Reaction Mechanisms and Transition States using DFT

DFT is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying intermediates, transition states (TS), and calculating the activation energies (Ea) for each step.

A relevant example is the DFT study of the acid-catalyzed cyclization of 2-hydroxy chalcone to flavanone (B1672756). semanticscholar.orgresearchgate.net Using the M06-2X functional, the study elucidated a three-step mechanism:

Protonation: The initial step where the carbonyl oxygen of the chalcone is protonated by a Brønsted acid.

Cyclization: An intramolecular Michael addition occurs, forming the heterocyclic ring.

Tautomerization: A final proton transfer step yields the stable flavanone product.

The calculations revealed that the tautomerization step had the highest activation energy, identifying it as the rate-determining step of the reaction. semanticscholar.orgresearchgate.net Such an analysis for 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one could predict its reactivity in various synthetic transformations, such as cyclizations or nucleophilic additions.

Interactive Data Table: Calculated Relative Gibbs Free Energy for Chalcone Cyclization

Reaction StepSpeciesRelative Gibbs Free Energy (kJ/mol)Source
1Reactant + H⁺0.00 semanticscholar.org
1Transition State 1 (TS-1)5.27 semanticscholar.org
2Intermediate 1-60.91 semanticscholar.org
2Transition State 2 (TS-2)16.90 semanticscholar.org
3Intermediate 2-5.73 semanticscholar.org
3Transition State 3 (TS-3)98.49 semanticscholar.org
3Product + H⁺-108.74 semanticscholar.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com This is particularly useful for conformational analysis and understanding how a molecule interacts with its environment, such as a solvent or a biological receptor.

For chalcone derivatives, MD simulations have been employed to investigate their binding stability within the active sites of enzymes. nih.govnih.gov In one such study, chalcones were docked into the active site of the lipoxygenase (LOX) enzyme, and subsequent MD simulations over hundreds of nanoseconds were used to evaluate the stability of the predicted binding pose. nih.gov The Root Mean Square Deviation (RMSD) of the ligand was monitored over time; a stable RMSD value indicates that the ligand remains securely bound in the active site. nih.gov

These simulations also provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound, MD simulations could be used to explore its conformational landscape (e.g., rotation around single bonds) and to model its interactions with potential biological targets or materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Context of Chemical Reactivity or Material Science Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their physical, chemical, or biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds.

Numerous QSAR studies have been performed on chalcone derivatives for a wide range of applications, including antibacterial, antitubercular, and angiotensin-converting enzyme (ACE) inhibitory activities. nih.govresearchgate.netbiointerfaceresearch.com These models are built using a set of known compounds (a training set) and various molecular descriptors. These descriptors can be:

Topological: Describing atomic connectivity.

Electrostatic: Related to charge distribution (e.g., from DFT). researchgate.netnih.gov

Quantum Chemical: Such as HOMO/LUMO energies. researchgate.netnih.gov

Geometrical and Physicochemical: Describing the 3D shape and properties like lipophilicity.

The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model for a series of compounds including this compound could predict its chemical reactivity or its potential in materials science by correlating its structural features with a desired endpoint. For example, a QSAR model for chalcones tested for mitotic inhibition found that charge-related descriptors and the HOMO energy were crucial for activity. nih.gov

Interactive Data Table: Example of QSAR Model Validation Statistics for Chalcones

Model DescriptorsQ² (LOO)R² (pred)ApplicationSource
Topological0.8260.7100.771Mitotic Inhibition nih.gov
Topological, Electrostatic, Quantum0.9650.8910.849Mitotic Inhibition nih.gov
Various0.880.810.71MAO-B Inhibition nih.gov

Emerging Research Applications in Chemical Sciences

1-Bromo-4-(4-chlorophenyl)but-3-en-2-one as a Versatile Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in this compound renders it a highly versatile synthon for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. nih.govfrontiersin.org Chalcones, in general, are well-established precursors for a wide array of heterocyclic systems due to their reactive α,β-unsaturated carbonyl moiety. scholarsresearchlibrary.comnih.gov

A primary application of chalcone (B49325) derivatives is in the synthesis of pyrazoles and pyrazolines, which are five-membered nitrogen-containing heterocycles. scholarsresearchlibrary.comhealthcare-bulletin.co.uk The typical synthetic route involves the condensation reaction of the chalcone with hydrazine (B178648) derivatives. benthamdirect.comresearchgate.net In the case of this compound, reaction with a substituted hydrazine would likely lead to the formation of a pyrazole (B372694) ring. nih.govresearchgate.net The presence of the bromine atom at the α-position and the chlorine atom on the phenyl ring provides additional handles for further functionalization of the resulting heterocyclic product.

The high reactivity of the α-haloketone functionality opens up numerous synthetic possibilities. nih.gov α-Haloketones are powerful electrophiles, susceptible to attack by a wide range of nucleophiles at the carbonyl carbon and the halogen-bearing carbon. nih.gov This reactivity has been exploited for the synthesis of various heterocycles beyond pyrazoles, such as imidazoles, thiazoles, and triazoles. nih.gov Consequently, this compound serves as a potential starting material for a diverse library of complex heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science. frontiersin.orghealthcare-bulletin.co.uk

Heterocycle ClassGeneral PrecursorsRelevant Synthetic Method
Pyrazoles Chalcones, Hydrazine HydrateCyclocondensation
Imidazoles α-Haloketones, AmidinesHantzsch-type Synthesis
Thiazoles α-Haloketones, ThioamidesHantzsch Thiazole (B1198619) Synthesis
Pyridines Chalcones, Malononitrile, Ammonium (B1175870) Acetate (B1210297)Michael Addition/Cyclization
Pyrimidines Chalcones, Urea (B33335)/Thiourea (B124793)Biginelli-type Reaction

This table presents common heterocyclic systems that can be synthesized from chalcone and α-haloketone precursors, highlighting the synthetic potential of this compound.

Potential as a Precursor for Ligands in Coordination Chemistry Research

The structural features of this compound suggest its potential use as a precursor for designing novel ligands for coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com The binding occurs through a coordinate covalent bond. youtube.com

The α,β-unsaturated ketone system within the molecule offers multiple potential coordination sites. The carbonyl oxygen atom possesses lone pairs of electrons and can act as a Lewis base to coordinate with a metal center. Furthermore, the enolate form of the ketone, generated under basic conditions, is a common and effective ligand in coordination chemistry. wikipedia.org The π-system of the C=C double bond can also participate in coordination with transition metals.

The presence of three distinct halogen atoms (one bromine, one chlorine) provides further opportunities for ligand design. While the C-Br bond α to the carbonyl is highly reactive and likely to be substituted during ligand synthesis, the chlorine atom on the phenyl ring is more stable and could remain in the final ligand structure. This allows for the tuning of the ligand's electronic properties or for creating specific steric environments around the metal center. The reactive α-bromo position can be functionalized with other donor atoms (e.g., nitrogen, sulfur, or phosphorus) to create multidentate ligands capable of forming stable chelate rings with a metal ion. The versatility of α-haloketones in reactions with nucleophiles facilitates the introduction of these additional coordinating groups. nih.gov

Exploration in Materials Science: Precursors for Polymers or Supramolecular Structures

In the field of materials science, chalcone derivatives are investigated for their potential in creating novel materials with interesting optical and electronic properties. researchgate.netossila.com The extended π-conjugation across the enone bridge and the aromatic rings is fundamental to these properties.

Supramolecular Structures: The crystal engineering of chalcones reveals their capacity to form ordered, non-covalent assemblies. Crystal structure analyses of similar chalcone molecules show that weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, can direct the molecules to self-assemble into well-defined supramolecular architectures, like zigzag chains. researchgate.netnih.govnih.gov The specific substituents on this compound, namely the bromine and chlorine atoms, can introduce additional halogen bonding interactions, further guiding the self-assembly process. These ordered structures are a prerequisite for applications such as non-linear optical (NLO) materials. researchgate.net

Polymer Precursors: The carbon-carbon double bond in the enone system is a polymerizable group. Through addition polymerization reactions, this compound could potentially be used as a monomer to create polymers with the chalcone moiety as a repeating side chain. Such polymers could exhibit unique thermal, optical, or photo-responsive properties derived from the chalcone unit.

Role in Catalysis Research (e.g., Organocatalysis or Metal-Catalyzed Transformations)

The reactivity of this compound makes it a valuable substrate for various catalytic transformations.

Organocatalysis: The enone functionality is a classic Michael acceptor. scholarsresearchlibrary.com In organocatalysis, this allows for the enantioselective addition of nucleophiles to the β-carbon, catalyzed by chiral amines or other small organic molecules. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion.

Metal-Catalyzed Transformations: The two different carbon-halogen bonds in the molecule are prime reaction sites for transition-metal-catalyzed cross-coupling reactions. mdpi.com The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Heck, or Sonogashira couplings. This differential reactivity could allow for selective, stepwise functionalization of the molecule. For instance, a palladium-catalyzed reaction could first target the C-Br bond, followed by a second coupling at the C-Cl position under different conditions. This capability makes the compound a useful platform for building complex molecular structures. mdpi.com Additionally, research into anion-binding catalysis has shown that aryl fragments containing bromine can participate in key halogen–π interactions within highly ordered catalytic complexes, suggesting another potential role for this compound in asymmetric synthesis. acs.org

Photochemical and Photophysical Research Investigations involving the Enone System

The conjugated enone system of chalcones forms an excellent chromophore, leading to interesting photochemical and photophysical behaviors. rsc.orgacs.orgnih.gov Research on various chalcone derivatives has revealed several key properties that are likely to be shared by this compound.

Solvatochromism and Intramolecular Charge Transfer (ICT): Many chalcones exhibit solvatochromism, where the position of their absorption and fluorescence bands changes with the polarity of the solvent. rsc.orgacs.org This phenomenon is often linked to an intramolecular charge transfer (ICT) process, where electronic excitation leads to a shift of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.orgacs.org This results in an excited state that is more polar than the ground state, which is stabilized to a greater extent by polar solvents, causing a red-shift in the emission spectrum. rsc.org

Stokes Shift: Chalcones frequently display a large Stokes shift, which is the difference in wavelength between the maximum of absorption and the maximum of emission. nih.govacs.org Large Stokes shifts are beneficial for applications in fluorescence imaging and sensing, as they minimize self-absorption and improve signal-to-noise ratios. nih.govnih.gov The photophysical properties are highly dependent on the nature and position of substituents on the aromatic rings. The electron-withdrawing nature of the chloro and bromo substituents in this compound would significantly influence its absorption and emission characteristics.

Related Chalcone DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (Δλ, nm)
FNPO Cyclohexane35242371
FNPO Acetonitrile (B52724)374479105
AFPO Cyclohexane34842072
AFPO Acetonitrile370473103
FHPO Cyclohexane35042575
FHPO Acetonitrile368477109

This table shows the solvatochromic effect on the photophysical properties of various chalcone derivatives (FNPO, AFPO, FHPO) in non-polar (Cyclohexane) versus polar (Acetonitrile) solvents, illustrating the typical behavior of this class of compounds. Data extracted from a study on the photophysical properties of chalcone derivatives. rsc.org

Advanced Analytical Methodologies in Support of Research on 1 Bromo 4 4 Chlorophenyl but 3 En 2 One

Chromatographic Techniques for Separation, Purification, and Purity Determination (HPLC, GC, SFC)

Chromatographic methods are indispensable for the separation of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one from reaction mixtures, the purification of the final product, and the determination of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of α,β-unsaturated ketones and chalcone (B49325) derivatives. ijprajournal.comnih.gov For this compound, a reversed-phase HPLC method would typically be developed. sielc.com This involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid modifier like trifluoroacetic acid to ensure good peak shape. researchgate.net HPLC is used not only for purity assessment by detecting and quantifying impurities but also for chiral separations to determine enantiomeric excess if the compound is synthesized asymmetrically. chromatographyonline.com

Gas Chromatography (GC): GC is well-suited for the analysis of thermally stable and volatile compounds. Given the structure of this compound, GC analysis is feasible. The purity of the related compound, (3E)-4-(4-Chlorophenyl)-3-buten-2-one, has been determined using GC. The technique provides high resolution and is often coupled with a Flame Ionization Detector (FID) for quantitative purity analysis.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. europeanpharmaceuticalreview.comafmps.be Using supercritical carbon dioxide as the main mobile phase, SFC offers fast and efficient separations. chromatographyonline.comafmps.be For a compound like this compound, SFC could be particularly advantageous for preparative separations to isolate stereoisomers, as the removal of the CO2 solvent is straightforward. afmps.be Polysaccharide-based chiral stationary phases are commonly used and have demonstrated broad applicability for chalcones and related structures. chromatographyonline.comchromatographyonline.com

Table 1: Overview of Chromatographic Techniques for Analysis of this compound and Related Compounds
TechniqueStationary Phase (Example)Mobile Phase (Typical)DetectorPrimary Application
HPLC (Reversed-Phase)C18, C8 researchgate.netAcetonitrile/Water or Methanol/Water with 0.1% Formic or Trifluoroacetic Acid researchgate.netUV-Vis (DAD/PDA)Purity determination, impurity isolation, quantitative analysis
GCPolysiloxane (e.g., DB-5)Helium, HydrogenFID, MSPurity assessment, residual solvent analysis
SFC (Chiral)Polysaccharide-based (e.g., Amylose or Cellulose derivatives) chromatographyonline.comeuropeanpharmaceuticalreview.comCO2 with co-solvent (e.g., Methanol, Ethanol) afmps.beUV-Vis, MSEnantiomeric separation and purification

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Impurity Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the structural identification of impurities and the analysis of trace-level components. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. For this compound, a GC-MS analysis would provide the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum. The mass spectrum reveals the molecular weight and a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for unambiguous identification of the main component and any volatile impurities. scientific.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the cornerstone of modern impurity profiling and trace analysis due to its exceptional sensitivity and specificity. resolvemass.cachimia.chbiomedres.us The technique is capable of detecting and quantifying impurities at levels below 0.01%. biomedres.us For this compound, an LC-MS/MS method would be developed to separate the target compound from potential by-products, starting materials, and degradation products. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, drastically reducing background noise and improving detection limits. chimia.ch This is critical for quantifying trace impurities in complex research matrices. nih.govnih.gov Automated tools can even be used to specifically screen LC-MS data for the characteristic isotopic patterns of halogenated compounds, facilitating the discovery of unknown chlorinated or brominated impurities. nih.gov

Table 2: Hyphenated Techniques in the Analysis of this compound
TechniqueIonization MethodKey Information ObtainedMain Advantage
GC-MSElectron Ionization (EI)Molecular weight, structural information from fragmentation patterns.Provides library-matchable spectra for confident identification of volatile impurities.
LC-MS/MSElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Molecular weight of parent compound and impurities, structural fragments from MS/MS.High sensitivity and selectivity for trace-level quantification and identification of non-volatile impurities in complex matrices. resolvemass.ca

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting behavior, and decomposition of this compound. libretexts.orgyoutube.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak are indicative of the compound's purity; impurities typically broaden the melting range and lower the melting point. DSC can also detect other phase transitions, such as crystallization or glass transitions. youtube.com Studies on other chalcones have utilized DSC to determine melting points and assess purity. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis is vital for determining the thermal stability of the compound. The TGA curve shows the temperature at which the compound begins to decompose, indicated by a loss of mass. researchgate.net For a halogenated compound like this compound, the decomposition pathway may involve the loss of HBr or other fragments. epa.govgdut.edu.cn The TGA profile reveals the temperature limits for safe handling and storage and can provide quantitative data on the composition, such as the amount of residual solvent or inorganic material. libretexts.org Kinetic analysis of TGA data can also be used to predict the long-term stability of the material under different temperature conditions. youtube.com

Table 3: Application of Thermal Analysis to this compound
TechniqueMeasurement PrincipleInformation GainedResearch Application
DSCMeasures heat flow into or out of a sample during a temperature change.Melting point, heat of fusion, purity, glass transition temperature, crystallization behavior.Purity assessment, characterization of solid-state properties.
TGAMeasures mass change as a function of temperature.Decomposition temperature, thermal stability, residual solvent/moisture content, decomposition kinetics. youtube.comyoutube.comDetermination of thermal stability limits and decomposition mechanisms. researchgate.net

Electrochemical Methods for Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These studies provide insight into the electronic structure and potential reactivity of the molecule. The compound possesses several electroactive sites: the α,β-unsaturated ketone system, the carbon-bromine bond, and the chlorophenyl ring.

The α,β-unsaturated ketone moiety is readily reducible. acs.org Electrochemical studies on similar enones show that they can undergo a one-electron reduction to form a radical anion intermediate. rsc.org Depending on the conditions (solvent, proton availability), this can be followed by a second electron transfer to form a dianion, or by dimerization. acs.org The reduction potential provides a measure of the electron-accepting ability of the conjugated system.

The carbon-bromine bond is also electrochemically active and can be cleaved via reductive pathways. researchgate.net The potential at which this occurs can provide information on the bond strength and the stability of the resulting radical or anionic species. By scanning to sufficiently negative potentials, it would be possible to probe the reduction of all these functional groups. The resulting voltammogram would provide a detailed picture of the molecule's electronic properties and its behavior in electron-transfer reactions. rsc.org

Advanced Quantitative Determination Methods in Research Matrices

Accurate quantification of this compound is critical for its use in further research, such as in reaction kinetics or as a certified reference material. While chromatographic methods are common, quantitative Nuclear Magnetic Resonance (qNMR) and hyphenated mass spectrometry techniques offer advanced capabilities.

Quantitative NMR (qNMR): qNMR, particularly ¹H qNMR, is a primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. nih.govkoreascience.kr The method relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to it. emerypharma.com To determine the absolute purity of a sample of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfoxide) in a deuterated solvent. acs.orgresearchgate.net By comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, the purity can be calculated with high precision and accuracy, providing direct traceability to the International System of Units (SI). koreascience.kr

Quantitative LC-MS/MS: For determining the concentration of this compound in complex research matrices (e.g., biological fluids, environmental samples), LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. nih.gov However, quantification in complex matrices is often complicated by "matrix effects," where co-eluting endogenous components suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.comcsic.esresearchgate.net To overcome this, several strategies are employed:

Stable Isotope-Labeled Internal Standard: The use of an internal standard that is chemically identical to the analyte but labeled with stable isotopes (e.g., ¹³C, ²H) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

Standard Addition: The sample is divided into several aliquots, and increasing known amounts of the analyte are added to each. By extrapolating the linear response back to zero concentration, the original concentration in the sample can be determined, effectively canceling out the matrix effect for that specific sample. nih.gov

Surrogate Matrix: When a true blank matrix is unavailable, a similar but analyte-free matrix (a "surrogate matrix") is used to prepare the calibration curve. nih.gov

These advanced methods ensure that the concentration and purity data for this compound are reliable and fit for their intended research purpose.

Table 4: Comparison of Advanced Quantitative Methods
MethodPrinciplePrimary UseKey AdvantageConsideration
qNMRSignal integration relative to a certified internal standard of known mass. researchgate.netPurity assessment of neat material.Primary ratio method, does not require a specific standard of the analyte. nih.govemerypharma.comLower sensitivity than MS, requires well-resolved peaks.
LC-MS/MSSeparation followed by highly selective mass detection (SRM).Quantification in complex matrices (e.g., biological, environmental).Extremely high sensitivity and specificity. resolvemass.caSusceptible to matrix effects, often requires isotopic standards or standard addition for accuracy. chromatographyonline.com

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Selective Synthetic Avenues

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of organic chemistry, yet the preparation of polysubstituted and specifically functionalized derivatives like 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be challenging. Traditional methods such as Friedel-Crafts acylations, while foundational, can suffer from drawbacks like low yields and lack of regioselectivity, as seen in the synthesis of related structures like (E)-1-(4-Bromophenyl)but-2-en-1-one. nih.gov Future research must therefore focus on creating more sophisticated and efficient synthetic pathways.

Key areas for development include:

Catalytic C-H Activation: Direct functionalization of simpler precursors through C-H activation would represent a more atom-economical approach, minimizing the need for pre-functionalized starting materials and reducing waste.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters (temperature, pressure, mixing), which can improve yields, selectivity, and safety, particularly for exothermic or fast reactions. The use of robotic platforms in conjunction with flow chemistry can automate the optimization process. youtube.com

Novel Condensation Reactions: Exploring new catalytic systems for aldol-type condensation reactions between a bromo-ketone fragment and 4-chlorobenzaldehyde (B46862) could provide more direct and selective routes. This includes the development of organocatalysts or transition-metal catalysts that can operate under mild conditions with high functional group tolerance.

Overcoming the challenge of producing such multi-functionalized ketones with high purity and yield is critical for enabling their broader use as building blocks in more complex syntheses. nih.gov

Discovery of Unprecedented Reactivity Patterns and Transformations

The reactivity of this compound is dictated by its multiple functional groups. While the individual reactivity of enones (e.g., Michael addition, Diels-Alder) and organobromides (e.g., nucleophilic substitution, cross-coupling) is well-documented, the interplay between these groups within a single molecule is less explored. nih.gov Future research should aim to uncover novel transformations that leverage this unique electronic and steric environment.

Promising research directions include:

Tandem/Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a sequential manner. For example, a sequence involving a Michael addition followed by an intramolecular cyclization could rapidly build molecular complexity.

Cross-Coupling Reactions: The bromo- and chloro-substituents offer distinct handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. Investigating the selective activation of the C-Br bond over the C-Cl bond (or vice versa) would provide a powerful tool for sequential functionalization. The use of Suzuki-Miyaura coupling has proven effective for functionalizing related bromo-ketone scaffolds like 5-bromo-1-indanone. researchgate.net

Deconstructive Functionalization: Recently developed methods for transforming aromatic ketones into esters via C-C bond cleavage could be explored. sciencedaily.com Applying such a retro-Claisen process to this substrate could open up entirely new synthetic disconnections and applications. sciencedaily.com

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock unique reactivity patterns not accessible through traditional thermal methods, such as radical-mediated transformations or novel cyclization pathways.

The versatility of this compound as a synthetic intermediate is vast, with potential applications in generating diverse molecular architectures, including heterocycles and carbocycles. nih.gov

Advancement of Asymmetric Synthesis and Chiral Induction Methods for Related Compounds

While this compound is achiral, it is a prochiral substrate. Reactions at the carbonyl group or the alkene could generate one or more stereocenters. The development of asymmetric methods to control the stereochemical outcome of these reactions is a significant and highly valuable research goal, particularly for applications in medicinal chemistry where enantiomeric purity is often paramount. news-medical.net

Future research should focus on:

Asymmetric Reductions: Developing catalysts for the enantioselective reduction of the ketone or the conjugate reduction of the double bond to produce chiral alcohols or ketones.

Enantioselective Conjugate Additions: Utilizing chiral catalysts (organocatalysts or metal complexes) to control the stereochemistry of Michael additions to the enone system. This is a well-established field, but achieving high selectivity with this specific substitution pattern presents a new challenge.

Chiral Induction: Exploring the use of chiral auxiliaries or chiral solvents to induce facial selectivity in reactions. Recent progress in creating homochiral materials from achiral building blocks using chiral induction agents demonstrates the potential of this approach. researchgate.net

Dynamic Kinetic Resolution: In reactions that form a new stereocenter, developing conditions that can convert a racemic intermediate into a single enantiomeric product would be a highly efficient strategy.

Success in this area would not only provide access to new chiral building blocks but also contribute to the broader field of asymmetric catalysis. news-medical.netacs.org The ultimate goal is to adapt synthetic systems to create chiral molecules, an essential step for producing many pharmaceutical products. news-medical.net

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of optimizing reactions for multi-functionalized molecules like this compound makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate discovery by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes, reducing the need for laborious trial-and-error experimentation. arxiv.orgchemrxiv.org

The integration of AI/ML could revolutionize the study of this compound in several ways, as summarized in the table below.

AI/ML ApplicationDescriptionPotential Impact on this compound
Reaction Outcome Prediction Using models (e.g., neural networks, transformers) trained on large reaction datasets to predict the major product(s) of a reaction given the reactants and conditions. mit.edunih.govPredict the feasibility and outcome of novel transformations, screen for potential side reactions, and guide experimental design.
Yield Prediction Employing deep learning models to forecast the percentage yield of a reaction. chemrxiv.org This can guide chemists to select high-yielding reaction pathways. chemrxiv.orgOptimize synthetic routes for maximum efficiency, reducing waste and cost.
Retrosynthesis Planning Utilizing AI tools to propose synthetic pathways to a target molecule by working backward from the product.Discover new, non-intuitive, or more efficient synthetic routes to the title compound and its derivatives.
Automated Optimization Combining ML algorithms with robotic lab platforms to autonomously explore reaction space (e.g., varying catalysts, solvents, temperatures) and identify optimal conditions. youtube.comwalshmedicalmedia.comnih.govRapidly determine the best conditions for synthesizing the compound or using it in subsequent reactions, achieving trade-offs between yield, cost, and sustainability. mdpi.com
Catalyst Design Using ML to correlate catalyst structures and properties with performance, guiding the in-silico design of new and improved catalysts for specific transformations. walshmedicalmedia.comDevelop highly selective catalysts for the asymmetric synthesis of chiral derivatives or for challenging cross-coupling reactions.

The primary challenge in this domain remains the availability of high-quality, standardized data for training robust ML models. mdpi.commit.edu However, as these technologies mature, their application promises to significantly accelerate the pace of chemical innovation. arxiv.orgrsc.org

Exploration of New Applications in Diverse Areas of Chemical Science

The structural motifs within this compound suggest its potential utility in several areas of chemical science, extending beyond its role as a synthetic intermediate. The presence of halogens and a reactive enone system are features found in many biologically active molecules and functional materials.

Future exploration of applications could include:

Medicinal Chemistry: The chalcone (B49325) backbone (an aromatic ketone and an α,β-unsaturated carbonyl system) is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. researchgate.net The bromine atom can enhance biological activity or serve as a handle for bioconjugation. ump.edu.pl This compound could serve as a starting point for developing new therapeutic agents.

Materials Science: α,β-Unsaturated ketones are used in the synthesis of polymers and materials with non-linear optical (NLO) properties. researchgate.net The polarizable aromatic rings and conjugated system in this molecule could be exploited for the development of novel organic electronic materials.

Chemical Probes: The reactive nature of the bromomethyl ketone and the Michael acceptor makes the compound a candidate for development as a chemical probe to study biological pathways, for example, by covalently labeling active sites in enzymes.

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings and reactive functional groups. This scaffold could be investigated for potential applications in crop protection. Substituted pyrroles, which can be synthesized from ketones, are key fragments in many agrochemicals. researchgate.net

The key to unlocking these applications will be systematic screening and derivatization programs to correlate specific structural modifications with desired functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of α,β-unsaturated ketones. For example, bromine (Br₂) in chloroform at 0–5°C is added to a precursor like 4-(4-chlorophenyl)but-3-en-2-one. Stirring for 24 hours under inert conditions ensures controlled addition, followed by solvent removal and recrystallization (e.g., acetone/hexane) to isolate the product. Yield optimization requires precise stoichiometry and temperature control to avoid over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, compare chemical shifts with analogous brominated enones (e.g., δ ~6.5–7.5 ppm for aromatic protons, δ ~190 ppm for carbonyl carbons). X-ray crystallography (e.g., using SHELX programs) provides definitive structural validation by resolving bond lengths and angles .

Q. What safety protocols are essential when handling intermediates like brominated enones?

  • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Bromine and its derivatives require storage in amber glass under nitrogen to prevent degradation. Emergency protocols include neutralization of spills with sodium thiosulfate and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can crystallographic data refinement resolve ambiguities in molecular conformation, particularly for brominated enones?

  • Methodological Answer : SHELXL (part of the SHELX suite) refines crystal structures by iteratively adjusting atomic coordinates and thermal parameters. For example, in monoclinic systems (space group P2₁/c), hydrogen bonding networks (e.g., C–H···O interactions) stabilize the enone conformation. Discrepancies between experimental and calculated data are minimized using restraints for anisotropic displacement parameters .

Q. What mechanistic insights explain the regioselectivity of bromination in α,β-unsaturated ketones?

  • Methodological Answer : Bromination follows an electrophilic addition mechanism. The electron-withdrawing 4-chlorophenyl group polarizes the enone system, directing Br⁺ attack to the β-carbon. Computational studies (DFT) can model charge distribution to predict regioselectivity, validated by comparing experimental NMR data with simulated spectra .

Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence the compound’s reactivity in solid-state reactions?

  • Methodological Answer : Graph set analysis (Etter’s method) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) patterns) in crystal packing. Halogen bonding (Br···Cl interactions) may enhance thermal stability, as seen in differential scanning calorimetry (DSC) data. Such interactions are probed via variable-temperature XRD and Hirshfeld surface analysis .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Cross-validate using multiple techniques. For example, if NMR suggests a planar enone but DFT predicts non-planarity, re-examine solvent effects (e.g., chloroform vs. gas-phase calculations). Synchrotron XRD can resolve such discrepancies by providing high-resolution electron density maps .

Notes

  • All answers integrate peer-reviewed methodologies from crystallography, synthetic chemistry, and computational modeling.
  • For reproducibility, experimental details (e.g., SHELX refinement parameters, bromination conditions) are prioritized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.